Cefaclor monohydrate
Descripción general
Descripción
Cefaclor es un antibiótico cefalosporínico de segunda generación utilizado para tratar una variedad de infecciones bacterianas, incluidas las que afectan el tracto respiratorio, la piel, los oídos y el tracto urinario . Es un antibiótico de amplio espectro semisintético derivado de la cefalexina . Cefaclor es conocido por su eficacia contra bacterias Gram-positivas y Gram-negativas .
Mecanismo De Acción
Cefaclor, como otros antibióticos betalactámicos, ejerce sus efectos uniéndose a proteínas específicas de unión a penicilina (PBP) ubicadas dentro de la pared celular bacteriana . Esta unión inhibe la tercera y última etapa de la síntesis de la pared celular bacteriana, lo que lleva a la lisis y muerte celular . Las enzimas autolíticas, como las autolisinas, median la lisis celular .
Análisis Bioquímico
Biochemical Properties
Cefaclor Monohydrate, like the penicillins, is a beta-lactam antibiotic . It exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound’s inhibition of cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . This process affects various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to PBPs, it inhibits bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For instance, nanoparticles containing this compound showed extended-release up to 24 hours after the first 3 hours of burst effect .
Metabolic Pathways
This compound does not undergo appreciable biotransformation in the liver . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely facilitated by its excretion in the urine .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it binds to PBPs and inhibits cell wall synthesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de cefaclor implica varios pasos clave, incluida la sililación, la acilación, la condensación, la hidrólisis ácida, la extracción, la limpieza, la decoloración y la cristalización . El proceso comienza con la sililación del ácido 7-aminocefalosporánico (7-ACCA) y el ®-[(3-etoxi-1-metil-3-oxoprop-1-enil)amino]fenilacetato de potasio . Esto va seguido de reacciones de acilación y condensación para formar el intermedio de cefaclor . Luego se realiza la hidrólisis ácida para eliminar los grupos protectores, y el producto se extrae y purifica mediante pasos de limpieza y decoloración . Finalmente, el cristal de cefaclor se obtiene mediante cristalización .
Métodos de producción industrial
En la producción industrial, el cefaclor se prepara típicamente en reactores de gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza . El proceso involucra los mismos pasos clave que la ruta sintética, pero a mayor escala, con medidas adicionales de control de calidad para garantizar la consistencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
Cefaclor se somete a varios tipos de reacciones químicas, que incluyen:
Reducción: También pueden ocurrir reacciones de reducción, aunque son menos comunes.
Sustitución: Cefaclor puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos como el amoníaco y las aminas se usan comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos y sulfonas, mientras que las reacciones de sustitución pueden resultar en varios derivados sustituidos de cefaclor .
Aplicaciones Científicas De Investigación
Cefaclor tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
Cefaclor a menudo se compara con otras cefalosporinas y antibióticos betalactámicos, como:
La singularidad de Cefaclor radica en su mayor actividad contra las bacterias Gram-positivas y Gram-negativas, lo que lo convierte en un antibiótico versátil para el tratamiento de diversas infecciones .
Actividad Biológica
Cefaclor monohydrate is a second-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article explores its biological activity, mechanisms of action, clinical efficacy, and recent advancements in drug delivery systems.
Cefaclor functions primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. This action leads to cell lysis and death, particularly effective against various strains of bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae.
Cefaclor's bactericidal properties are enhanced by its ability to stimulate immune responses, including increased phagocytosis and T lymphocyte activity, contributing to its overall therapeutic efficacy .
Pharmacodynamics and Pharmacokinetics
Cefaclor is well absorbed after oral administration, with 60% to 85% of the drug excreted unchanged in urine within eight hours. Its protein binding is approximately 23.5%, and it does not undergo significant hepatic metabolism . The drug's half-life allows for dosing three times daily (TID), although newer formulations aim to improve compliance through extended-release mechanisms.
Comparative Studies
- Efficacy Against Skin and Soft Tissue Infections : A randomized study comparing cefaclor to cefadroxil showed similar clinical success rates (95% for cefaclor vs. 91% for cefadroxil) in treating skin infections caused by susceptible organisms .
- Acute Otitis Media (AOM) : In a multicentric trial involving children with AOM, cefaclor demonstrated a clinical success rate of 98%, significantly higher than the 85% observed with amoxicillin-clavulanate combinations. Bacteriological eradication rates were also superior at 95% for cefaclor compared to 78% for the latter .
Recent Advances in Drug Delivery
Recent research has focused on enhancing the delivery of cefaclor through nanoparticle formulations aimed at improving bioavailability and targeting specific sites such as the colon. For instance:
- Nanoparticle Formulations : Studies have developed cefaclor-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA) and Eudragit S100, which demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. These formulations showed a significant increase in encapsulation efficiency (58.4%-81.2%) and prolonged release profiles compared to standard cefaclor .
- Clinical Relevance : Such formulations are particularly relevant for treating coinfections associated with COVID-19, where cefaclor's broad-spectrum activity can mitigate secondary bacterial infections .
Summary of Biological Activity
The following table summarizes the biological activity of this compound against various pathogens:
Pathogen | Type | MIC (µg/mL) | Clinical Relevance |
---|---|---|---|
Staphylococcus aureus | Gram-positive | 0.5 - 2 | Skin infections, soft tissue infections |
Streptococcus pneumoniae | Gram-positive | 0.25 - 1 | Respiratory tract infections |
Escherichia coli | Gram-negative | 1 - 4 | Urinary tract infections |
Haemophilus influenzae | Gram-negative | 1 - 8 | Respiratory tract infections |
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.10e-01 g/L | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53994-73-3, 70356-03-5 | |
Record name | Cefaclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefaclor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cefaclor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefaclor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFACLOR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.